The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a significant oncogenic protein primarily associated with chronic myeloid leukemia (CML). This protein results from a chromosomal translocation between chromosomes 9 and 22, specifically the fusion of the BCR gene on chromosome 22 and the ABL gene on chromosome 9. The formation of this fusion protein is a hallmark of CML and is critical in the pathogenesis of the disease. The fusion gene encodes a constitutively active tyrosine kinase that promotes cell proliferation and inhibits apoptosis, contributing to the malignant transformation of hematopoietic cells .
The BCR/ABL fusion protein originates from the Philadelphia chromosome, which is formed by the reciprocal translocation t(9;22)(q34;q11). This genetic alteration results in the production of various BCR/ABL fusion proteins, with P210BCR-ABL being the most prevalent in CML patients. The BCR gene contributes exons that encode for specific functional domains, while the ABL gene provides essential tyrosine kinase activity .
P210BCR-ABL is classified as an oncogenic fusion protein and falls under the category of protein tyrosine kinases. It is characterized by its ability to phosphorylate tyrosine residues on target proteins, thus activating signaling pathways that lead to increased cell division and survival. This fusion protein is part of a broader family that includes other forms such as P190BCR-ABL and P230BCR-ABL, which are associated with different hematological malignancies .
The synthesis of P210BCR-ABL involves the transcription of the BCR/ABL fusion gene resulting from chromosomal rearrangement. The process can be analyzed using various molecular biology techniques:
The primary steps in synthesizing P210BCR-ABL include isolating RNA from patient samples, synthesizing cDNA using reverse transcriptase, and amplifying specific regions using PCR. The resulting products can then be analyzed through gel electrophoresis to determine the presence and quantity of BCR-ABL transcripts.
The P210BCR-ABL protein consists of a combination of sequences from both BCR and ABL genes. It retains crucial structural motifs that confer its oncogenic properties:
The molecular mass of P210BCR-ABL is approximately 210 kD. Structural studies have shown that it has several functional domains that contribute to its role in cell signaling and transformation .
P210BCR-ABL primarily acts through its tyrosine kinase activity:
These reactions can be studied using in vitro kinase assays where substrate proteins are incubated with P210BCR-ABL in the presence of ATP. Phosphorylation can then be detected using specific antibodies or radioisotope labeling techniques .
P210BCR-ABL promotes oncogenesis through several mechanisms:
Studies have shown that cells expressing P210BCR-ABL have increased proliferation rates compared to non-expressing cells, highlighting its role in promoting cancer cell growth.
P210BCR-ABL is a soluble protein found predominantly in the cytoplasm of hematopoietic cells. Its stability can be influenced by post-translational modifications such as phosphorylation.
As a protein tyrosine kinase, P210BCR-ABL interacts with various substrates through non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Its enzymatic activity is dependent on ATP availability for phosphorylation reactions.
Analyses using techniques such as mass spectrometry have provided insights into post-translational modifications affecting its activity and stability .
P210BCR-ABL serves as a critical biomarker for diagnosing CML and monitoring treatment response. Its detection is essential in clinical settings for:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4